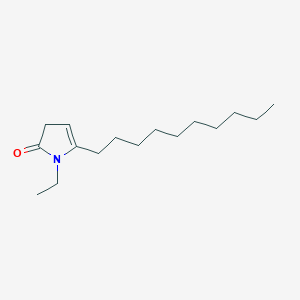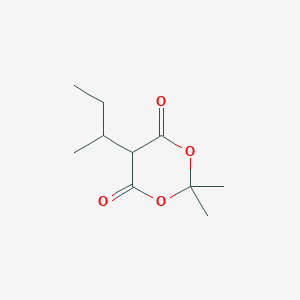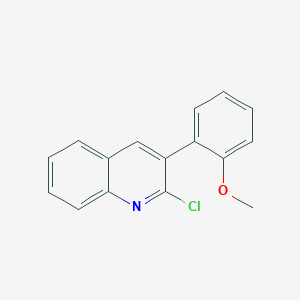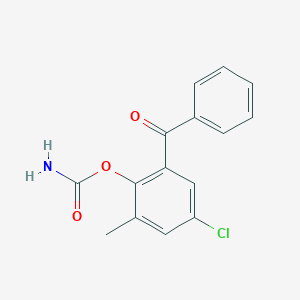
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a decyl-substituted amine with an ethyl-substituted carbonyl compound, followed by cyclization to form the pyrrolone ring . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like water or organic solvents .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for scalability and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the lactam ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced lactams, and substituted pyrrolones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-2H-pyrrol-2-one: A simpler analog with similar biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use in antidiabetic drugs.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Exhibits significant anticancer activity.
Uniqueness
5-Decyl-1-ethyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its decyl and ethyl substitutions, which confer distinct physicochemical properties and biological activities. These substitutions can enhance its lipophilicity, making it more suitable for certain applications compared to its simpler analogs .
Properties
CAS No. |
80444-73-1 |
|---|---|
Molecular Formula |
C16H29NO |
Molecular Weight |
251.41 g/mol |
IUPAC Name |
5-decyl-1-ethyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C16H29NO/c1-3-5-6-7-8-9-10-11-12-15-13-14-16(18)17(15)4-2/h13H,3-12,14H2,1-2H3 |
InChI Key |
XGIZBXRVWRFDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CCC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)

![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)



![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
